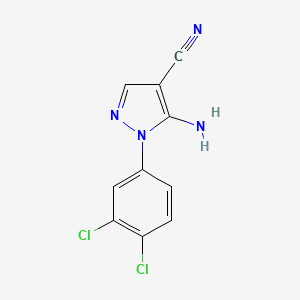

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (ADCPPC) is a compound belonging to the pyrazole class of compounds, which are characterized by their aromatic ring and three nitrogen atoms. ADCPPC has been studied for its potential applications in various scientific fields, including medicinal chemistry and biochemistry. In

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure, providing insights into the molecular configuration and intermolecular interactions. For instance, Jasinski et al. (2008) examined the crystal structure of a closely related compound, highlighting the influence of hydrogen bonding and crystal packing on molecular arrangement (Jasinski et al., 2008).

Synthesis and Catalysis

Research has focused on novel synthesis methods. Poonam and Singh (2019) developed a facile, one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst (Poonam & Singh, 2019). This highlights the compound's role in catalyzing chemical reactions and its potential in green chemistry.

Molecular Interaction Studies

Fathima et al. (2014) explored the molecular structure of a variant of the compound, focusing on intermolecular N-H…N and C-H…Cl interactions (Fathima et al., 2014). Such studies are crucial for understanding the compound's chemical behavior and potential applications in material science.

Electronic Properties and Biological Activity

The electronic properties and potential biological activities of derivatives of this compound have been a subject of study. For example, a 2022 study examined the electronic spectra, active sites, biological activities, and interaction with fullerene molecules of a fluoropyrazolecarbonitrile derivative (Author, 2022).

Pharmaceutical Research

While avoiding specifics on drug use and side effects, it's noteworthy that the compound and its derivatives have been investigated for pharmaceutical applications. Rashad et al. (2009) evaluated certain derivatives for antiviral activity against herpes simplex virus (Rashad et al., 2009).

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives, closely related to the target compound, for their potential as corrosion inhibitors in steel, highlighting a practical application in material preservation (Yadav et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It is suggested that the compound may have potential antidepressant properties . Antidepressants typically work by modulating the levels of neurotransmitters in the brain, particularly serotonin, norepinephrine, and dopamine .

Mode of Action

Given its potential antidepressant properties, it may interact with neurotransmitter systems in the brain, possibly inhibiting the reuptake of serotonin, norepinephrine, or dopamine, thereby increasing their levels and enhancing mood .

Biochemical Pathways

Based on its potential antidepressant properties, it may affect the monoaminergic pathways, which involve the neurotransmitters serotonin, norepinephrine, and dopamine .

Result of Action

Given its potential antidepressant properties, it may result in increased levels of serotonin, norepinephrine, and dopamine in the brain, potentially leading to improved mood and reduced symptoms of depression .

Properties

IUPAC Name |

5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBPJAAKKFAEAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377185 |

Source

|

| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-78-9 |

Source

|

| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1271996.png)